ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC18068406
Molecular Formula: C9H11IN2O2
Molecular Weight: 306.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11IN2O2 |
|---|---|
| Molecular Weight | 306.10 g/mol |
| IUPAC Name | ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |
| Standard InChI Key | IZSPMYCKVKCIRR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1I)C2CC2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:
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Cyclopropyl group at position 5, introducing steric hindrance and conformational rigidity.
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Iodine atom at position 4, enhancing electrophilic reactivity and potential for halogen bonding.
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Ethyl ester at position 3, influencing solubility and serving as a prodrug moiety.
The IUPAC name, ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate, reflects these substituents.
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.10 g/mol |
| IUPAC Name | Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate |
| CAS Number | Not publicly disclosed |
Synthesis and Mechanistic Pathways
Synthetic Strategies
The synthesis of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate likely involves multi-step protocols common to pyrazole derivatives :
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Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane or transition-metal catalysis.
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Iodination: Electrophilic substitution at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
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Esterification: Reaction of the carboxylic acid precursor with ethanol under acid catalysis.
Critical Reaction Conditions
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Temperature: Iodination typically occurs at 0–25°C to avoid side reactions .
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Catalysts: Lewis acids like BF₃·Et₂O may enhance electrophilic substitution yields .
Research Findings and Comparative Analysis
Structural Analogues
Ethyl 4-iodo-5-propyl-1H-pyrazole-3-carboxylate (PubChem CID: 57444889) shares similarities but differs in the alkyl chain at position 5 . Substituting propyl with cyclopropyl alters steric and electronic profiles, potentially improving target selectivity.
Table 2: Comparison with Analogous Pyrazole Derivatives
Future Directions and Challenges
Targeted Drug Design
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Prodrug Optimization: Hydrolysis of the ethyl ester to the carboxylic acid could enhance bioavailability, as seen in ACE inhibitors .
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Radiopharmaceuticals: The iodine-127 isotope offers potential for radioiodination (e.g., I-131) for imaging/therapy.
Synthetic Challenges
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